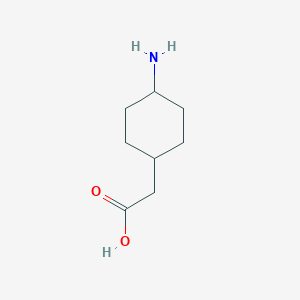

2-(4-aminocyclohexyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(4-aminocyclohexyl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

2-(4-aminocyclohexyl)acetic acid is a bifunctional chemical entity whose strategic importance in medicinal chemistry has grown substantially. Possessing both a primary amine and a carboxylic acid, separated by a conformationally rigid cyclohexane ring, it serves as a valuable building block for a diverse range of therapeutic agents. Its utility stems from its role as a rigid scaffold, enabling precise spatial orientation of pharmacophoric features, and as a γ-aminobutyric acid (GABA) analogue, providing a proven backbone for CNS-active compounds. This guide provides an in-depth analysis of its stereochemistry, synthesis, and core applications, complete with field-proven experimental protocols for its synthesis and derivatization. We will explore its pivotal role in the development of marketed drugs and its potential in ongoing drug discovery programs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular scaffold.

Introduction: The Strategic Value of a Rigid Amino Acid Scaffold

In the intricate process of drug design, controlling the three-dimensional arrangement of a molecule is paramount to achieving high affinity and selectivity for a biological target. Flexible molecules can adopt numerous conformations, often leading to an entropic penalty upon binding. The incorporation of rigid scaffolds is a cornerstone strategy to mitigate this, pre-organizing the molecule into a bioactive conformation. This compound provides an exemplary saturated carbocyclic scaffold that offers this conformational constraint.[1]

Its structure is deceptively simple: a cyclohexane ring substituted with an aminomethyl group and an acetic acid moiety. This arrangement makes it a structural analogue of the major inhibitory neurotransmitter, GABA.[1] The conformational flexibility of GABA is crucial for its interaction with various receptors; however, restricting this flexibility through scaffolds like the cyclohexane ring allows for the development of agents that can selectively target specific receptor subtypes.[1][2] This principle has been successfully exploited in the development of drugs like Gabapentin, which, while structurally related, underscores the therapeutic potential of this chemical class.[3][4]

Beyond its role as a GABA mimetic, the true versatility of this compound lies in its stereochemistry—the cis and trans isomers—which present distinct spatial vectors for functionalization, profoundly influencing the pharmacological profile of the resulting derivatives.

Physicochemical Properties and Critical Role of Stereoisomerism

The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents can be arranged in either a cis or trans relationship, giving rise to two distinct diastereomers with unique properties and applications.

-

trans-isomer: The substituents are on opposite sides of the ring (1,4-diaxial or 1,4-diequatorial). The diequatorial conformation is sterically favored, resulting in a more linear and extended geometry. This isomer is often valued for its ability to span larger distances within a binding pocket.[5]

-

cis-isomer: The substituents are on the same side of the ring (axial-equatorial). This results in a more compact, bent geometry.[6]

The choice between the cis and trans isomer is a critical design element, as the differing spatial orientation of the amine and acid groups dictates how a derivative will interact with its biological target. For instance, the trans isomer is a key precursor in the synthesis of the antipsychotic drug Cariprazine, where its specific geometry is essential for activity.[7][8]

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer (as HCl salt) | General (Mixture) |

| CAS Number | 2952-01-4[6] | 76325-96-7[5] | 1197-54-2[9] |

| Molecular Formula | C₈H₁₅NO₂[6] | C₈H₁₆ClNO₂[5] | C₈H₁₅NO₂[10] |

| Molecular Weight | 157.21 g/mol [6] | 193.67 g/mol [5] | 157.21 g/mol [10] |

| Boiling Point | 301.3 °C at 760 mmHg[6] | Data not available | Data not available |

| Density | 1.075 g/cm³[6] | Data not available | Data not available |

| Known Applications | Chiral building block, peptide synthesis (Fmoc-protected)[6] | Precursor for Cariprazine, sEH inhibitors[5][8] | General research[11] |

Synthesis of a Key Intermediate: trans-2-(4-Aminocyclohexyl)acetic Acid

The most robust and industrially scalable synthesis of this compound relies on the catalytic hydrogenation of 4-nitrophenylacetic acid.[5][12] The key to this process is controlling the reaction conditions to selectively produce the desired trans isomer, which is thermodynamically more stable.

The process is a two-stage reduction performed in a single reactor. The first stage involves the reduction of the nitro group to an amine at a lower temperature. The second stage, at a higher temperature and pressure, saturates the aromatic ring. This stepwise approach is critical for achieving high diastereoselectivity in favor of the trans product.[5]

Diagram 1: Synthetic Workflow for trans-2-(4-Aminocyclohexyl)acetic Acid

Caption: High-level workflow for the selective synthesis of the trans isomer.

Experimental Protocol: Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

This protocol is a synthesized representation of established industrial processes.[5][13] All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Materials:

-

4-Nitrophenylacetic acid

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Deionized water

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl) or Ethanolic HCl

-

Acetonitrile

Procedure:

-

Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with 4-nitrophenylacetic acid and deionized water. Inert the atmosphere by purging with nitrogen.

-

Catalyst Addition: Under a nitrogen blanket, carefully add the 10% Pd/C catalyst slurry.

-

Nitro Group Reduction (Stage 1): Seal the reactor. Purge with hydrogen gas. Pressurize with H₂ and heat the mixture to 40-50°C. Maintain this temperature until hydrogen uptake slows significantly, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid.

-

Causality: Performing this step at a lower temperature selectively reduces the nitro group without initiating significant ring hydrogenation, which requires higher energy.

-

-

Aromatic Ring Hydrogenation (Stage 2): Increase the reactor temperature to 50-60°C and increase the hydrogen pressure (e.g., up to 4.0 bar).[13] Continue the reaction until hydrogen uptake ceases, signifying the complete saturation of the aromatic ring.

-

Causality: The higher temperature and pressure provide the necessary activation energy for ring saturation. This stage favors the formation of the thermodynamically more stable trans isomer.

-

-

Workup and Filtration: Cool the reactor to room temperature (25-30°C) and purge thoroughly with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst cake with deionized water to ensure complete recovery of the product.

-

Esterification and Salt Formation: Combine the filtrates and distill off the water under vacuum. Add ethanol to the residue and distill again to remove residual water (azeotropic removal). Add a fresh portion of ethanol, followed by the addition of concentrated HCl or ethanolic HCl to form the hydrochloride salt and esterify the carboxylic acid.

-

Selective Crystallization: Distill off the ethanol and replace the solvent with acetonitrile. Cool the solution to 0 to -5°C to induce crystallization. The trans isomer hydrochloride salt is less soluble and will preferentially crystallize.[13]

-

Self-Validation: The insolubility of the trans isomer in cold acetonitrile provides a powerful purification method, driving the equilibrium towards a highly pure final product.

-

-

Isolation and Drying: Collect the crystals by filtration, wash with cold acetonitrile, and dry under vacuum to a constant weight to yield trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. The free acid can be obtained by subsequent hydrolysis if required.

Applications in Medicinal Chemistry

A. Dopamine Receptor Ligands: The Cariprazine Story

The most prominent application of this scaffold is the use of its trans-ethyl ester hydrochloride derivative as a key intermediate in the synthesis of Cariprazine .[8][14] Cariprazine is an atypical antipsychotic that functions as a dopamine D₂ and D₃ receptor partial agonist.[7] The synthesis involves coupling the amine of the cyclohexane ring with a dichlorophenyl-piperazine moiety. The rigid trans configuration of the cyclohexane linker is crucial for orienting the piperazine and urea groups correctly within the dopamine receptor binding site, demonstrating a textbook example of structure-based drug design.[7][15]

B. Constrained GABA Analogues for Neurological Targets

The structural similarity to GABA makes this compound an attractive starting point for developing agents targeting GABAergic systems. By creating derivatives, researchers can explore the conformational requirements for binding to different GABA receptors (GABAₐ, GABAₑ, etc.) and transporters.[16][17] This approach aims to develop more selective agents with potentially fewer side effects than broadly acting compounds. While not a direct precursor to Gabapentin, its isomers are used to probe the same chemical space of conformationally restricted GABA analogues.[1]

C. Soluble Epoxide Hydrolase (sEH) Inhibitors

The rigid trans-cyclohexyl backbone has been identified as a valuable feature in the design of potent and selective soluble epoxide hydrolase (sEH) inhibitors.[5] sEH is a therapeutic target for treating inflammatory conditions and hypertension. The cyclohexane scaffold serves as a central core to which other pharmacophoric elements are attached, with its rigidity ensuring an optimal and stable interaction with the enzyme's active site.

Core Synthetic Transformations: Amide Bond Formation

A primary use of this compound as a building block is to couple its primary amine with a carboxylic acid or its carboxylic acid with another amine. This amide bond formation is one of the most common reactions in medicinal chemistry.[18]

Diagram 2: General Workflow for Amide Coupling

Caption: Standard workflow for coupling the amine of the building block.

Protocol: General Amide Coupling with a Carboxylic Acid

This protocol describes a robust and widely used method employing HATU, a modern coupling reagent known for its efficiency and low rate of racemization.[18][19]

Materials:

-

trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.05 eq)

-

HATU (1,1'-[Azobis(formamidine)]bis[N,N-dimethylformamide] hexafluorophosphate) (1.1 eq)

-

Diisopropylethylamine (DIEA or Hünig's base) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.05 eq) and trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIEA (3.0 eq) to the solution. The first two equivalents are required to neutralize the hydrochloride salt and the carboxylic acid, and the third acts as the base for the coupling reaction itself. Stir for 5 minutes.

-

Activator Addition: Add HATU (1.1 eq) to the stirring solution at room temperature. The solution may change color.

-

Causality: HATU reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is extremely susceptible to nucleophilic attack by the amine.[19] DIEA is a non-nucleophilic base that facilitates this activation without competing in the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 30-60 minutes.

-

Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spots confirms consumption of the limiting reagent and formation of a new, typically less polar, product spot.

-

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HATU byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Conclusion and Future Outlook

This compound represents a classic example of a "privileged scaffold" in medicinal chemistry. Its simple, rigid, and stereochemically defined structure provides a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. Its proven success as a key component of the marketed drug Cariprazine highlights its industrial relevance and therapeutic value.[8] As drug discovery continues to demand molecules with improved selectivity and optimized pharmacokinetic properties, the strategic use of rigid building blocks like the cis and trans isomers of this compound will undoubtedly remain a vital tool in the arsenal of the medicinal chemist. Future explorations are likely to expand its use into new therapeutic areas, leveraging its unique conformational properties to tackle ever more challenging biological targets.

References

- Google Patents. (2021). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

Apicule. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]

-

LookChem. (n.d.). Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2952-01-4, (cis-4-Aminocyclohexyl)acetic acid. Retrieved from [Link]

-

Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1615-1622. Retrieved from [Link]

-

Dhafir M. Husain Al-Mudhaffar, & Nahid H. Rishag. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Johnston, G. A., et al. (1999). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Current Medicinal Chemistry, 6(9), 795-800. Retrieved from [Link]

-

Chen, C. Y., et al. (2011). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 226-231. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid Derivatives. Retrieved from [Link]

-

Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Retrieved from [Link]

- Google Patents. (2005). US20050148792A1 - Process for the preparation of gabapentin.

-

MDPI. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(15), 4485. Retrieved from [Link]

-

Ilkhegyi, N., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-8. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (trans-4-Aminocyclohexyl)acetic acid ethyl ester. Retrieved from [Link]

-

AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

Patsnap. (n.d.). Gabapentin impurity compound and preparation method thereof. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Retrieved from [Link]

Sources

- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cas 2952-01-4,(cis-4-Aminocyclohexyl)acetic acid | lookchem [lookchem.com]

- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 8. apicule.com [apicule.com]

- 9. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 10. This compound | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 13. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 14. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 15. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hepatochem.com [hepatochem.com]

- 19. Amide Synthesis [fishersci.dk]

A Comprehensive Technical Guide to 2-(4-aminocyclohexyl)acetic Acid: Synthesis, Stereochemistry, and Applications in Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of 2-(4-aminocyclohexyl)acetic acid, a pivotal building block in modern medicinal chemistry. We will delve into its structural nuances, including stereoisomerism, and elucidate its primary synthetic routes with a focus on the catalytic hydrogenation of 4-nitrophenylacetic acid. The guide will offer detailed, field-proven protocols and discuss the critical role of this molecule as a pharmaceutical intermediate, particularly in the synthesis of dopamine receptor ligands such as Cariprazine. Furthermore, we will address its significance as a known impurity in other active pharmaceutical ingredients (APIs), underscoring the importance of robust analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its strategic implementation in pharmaceutical research and development.

Introduction: The Strategic Importance of Alicyclic Scaffolds in Drug Design

The incorporation of cyclic motifs is a well-established strategy in drug discovery for introducing conformational rigidity, modulating physicochemical properties, and exploring chemical space. Among these, the cyclohexane ring offers a versatile, three-dimensional scaffold that can significantly influence a molecule's biological activity. This compound is a prime example of such a scaffold, featuring a cyclohexane core functionalized with both a reactive amino group and a carboxylic acid moiety. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. Its structure, particularly the stereochemical relationship between the two substituents (cis and trans), plays a crucial role in determining the pharmacological profile of its derivatives.

Nomenclature and Structural Elucidation

The unambiguous identification of chemical entities is paramount in scientific research and drug development. This section clarifies the nomenclature and structural features of this compound.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. It is also known by synonyms such as 4-aminocyclohexaneacetic acid[1].

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1][3] |

| CAS Number | 2952-01-4 | [1] |

| PubChem CID | 300537 | [1] |

Stereoisomerism: The Critical Role of Cis/Trans Isomers

The cyclohexane ring in this compound is substituted at the 1 and 4 positions. This substitution pattern gives rise to two diastereomers: cis-2-(4-aminocyclohexyl)acetic acid and trans-2-(4-aminocyclohexyl)acetic acid[1]. The spatial arrangement of the amino and acetic acid groups relative to the plane of the cyclohexane ring is a critical determinant of the biological activity of its derivatives. The trans isomer is often favored in drug design due to its more rigid and defined conformational properties[4].

Below is a DOT script to visualize the cis and trans isomers:

Figure 1: 2D representation of cis and trans isomers.

Synthesis of this compound

The most prevalent synthetic route to this compound involves the catalytic hydrogenation of 4-nitrophenylacetic acid[4]. This method is advantageous as it allows for the simultaneous reduction of the nitro group and the saturation of the aromatic ring.

Reaction Pathway

The synthesis can be conceptualized as a two-step process occurring in a single pot:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group.

-

Hydrogenation of the Aromatic Ring: The phenyl ring is saturated to a cyclohexane ring.

The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by the choice of catalyst and reaction conditions[4]. The trans isomer is often the thermodynamically more stable product and can be selectively obtained through careful optimization of the process[4].

Here is a DOT script illustrating the general synthetic workflow:

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride, adapted from patented industrial processes[4].

Materials:

-

4-Nitrophenylacetic acid

-

10% Palladium on carbon (Pd/C) catalyst (moist)

-

Deionized water

-

Hydrogen gas

-

Nitrogen gas

-

Hydrochloric acid

Procedure:

-

Vessel Inerting: Charge a suitable hydrogenation reactor with 4-nitrophenylacetic acid and deionized water. Purge the vessel with nitrogen to create an inert atmosphere.

-

Catalyst Charging: Carefully add the 10% Pd/C catalyst to the reactor.

-

Initial Hydrogenation (Nitro Reduction): Pressurize the reactor with hydrogen gas and maintain a temperature of 40-50°C. Monitor the hydrogen uptake until the rate slows, indicating the completion of the nitro group reduction.

-

Second Hydrogenation (Ring Saturation): Increase the temperature to 50-60°C and continue the hydrogenation until the hydrogen uptake ceases. This step facilitates the saturation of the aromatic ring, with a preference for the formation of the trans isomer[4].

-

Catalyst Filtration: Cool the reaction mixture and filter off the catalyst under a nitrogen atmosphere.

-

Isolation of the Hydrochloride Salt: Treat the filtrate with hydrochloric acid to precipitate the hydrochloride salt of trans-2-(4-aminocyclohexyl)acetic acid.

-

Purification: The product can be further purified by recrystallization.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds.

Dopamine Receptor Ligands

A significant application of the ethyl ester of this compound is in the synthesis of dopamine receptor ligands, which are crucial for treating central nervous system disorders[5]. For instance, ethyl trans-2-(4-aminocyclohexyl)acetate is a key intermediate in the preparation of Cariprazine, a dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder[5].

Soluble Epoxide Hydrolase (sEH) Inhibitors

The rigid trans-cyclohexyl backbone of trans-2-(4-aminocyclohexyl)acetic acid imparts favorable conformational properties to drug candidates[4]. It serves as a precursor for novel soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for the treatment of inflammatory conditions[4].

Analytical Characterization and Quality Control

Ensuring the purity and stereochemical integrity of this compound is critical, especially in pharmaceutical applications.

Relevance as a Pharmaceutical Impurity

A structurally related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid, is recognized as "Tranexamic Acid EP Impurity B" by the European Pharmacopoeia[6][7][8]. Tranexamic acid is a medication used to treat or prevent excessive blood loss. The presence of impurities, even in small amounts, can affect the quality and safety of the final drug product[6]. The European Pharmacopoeia sets a stringent limit of not more than 0.1% for this impurity[6].

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods for the quantitative determination of this compound and its related impurities[6]. These techniques allow for the efficient separation of the cis and trans isomers from the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the stereochemistry, with the coupling constants of the cyclohexyl protons being indicative of the cis or trans configuration[4].

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its versatile structure, characterized by the presence of both amino and carboxylic acid functionalities on a conformationally defined cyclohexane scaffold, makes it an invaluable building block for the synthesis of a wide range of drug candidates. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their endeavors.

References

- Vertex AI Search. (2025). Why Monitoring Tranexamic Acid EP Impurity B is Critical for Pharmaceutical Quality and Safety?.

-

PubChem. (n.d.). This compound. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID. [Link]

-

SynZeal. (n.d.). Tranexamic Acid EP Impurity B. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). Tranexamic EP Impurity B. [Link]

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)

Sources

- 1. This compound | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 3. anaxlab.com [anaxlab.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 6. Blog Details [chemicea.com]

- 7. Tranexamic Acid EP Impurity B | 1197-17-7 | SynZeal [synzeal.com]

- 8. CAS 1197-17-7 Tranexamic EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid: Physicochemical Properties and Analytical Verification

This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a pivotal building block in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core physicochemical characteristics of the molecule and outlines rigorous analytical methodologies for its characterization. The content herein is structured to offer not just data, but a foundational understanding of the compound's properties and the rationale behind the scientific techniques used for its validation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active compounds. Its unique structural scaffold, featuring a cyclohexane ring that imparts conformational rigidity, an amino group for further functionalization, and a carboxylic acid moiety, makes it a valuable synthon in the design of novel therapeutics. The spatial arrangement of the functional groups, particularly the cis and trans isomeric forms, plays a crucial role in dictating the biological activity of its derivatives. This guide will focus on the fundamental properties that are critical for its application in research and development.

Core Physicochemical Properties

A precise understanding of the molecular formula and weight is the cornerstone of all chemical synthesis and analysis. These fundamental properties are essential for stoichiometric calculations, reaction monitoring, and the ultimate identification of the compound.

Molecular Formula and Weight

The chemical formula for this compound is C8H15NO2 [1][2][3][4][5]. This formula indicates that each molecule is composed of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Based on this composition, the molecular weight is calculated to be approximately 157.21 g/mol [1][2][3][5][6]. This value is a critical parameter for a wide range of experimental procedures, from preparing solutions of known concentrations to interpreting mass spectrometry data.

Chemical Structure and Isomerism

The structural arrangement of this compound is key to its chemical reactivity and biological interactions. The molecule consists of a cyclohexane ring substituted with an amino group and an acetic acid moiety. The relative orientation of these substituents gives rise to cis and trans diastereomers, which can exhibit distinct physical and biological properties.

Table 1: Summary of Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H15NO2 | [1][2][3][4][5] |

| Molecular Weight | 157.21 g/mol | [1][2][3][5][6] |

| CAS Number | 1197-54-2 | [1][3][4][5][6] |

| IUPAC Name | This compound | [1][2] |

| SMILES | C1CC(CCC1CC(=O)O)N | [1][2] |

| InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N | [2] |

Experimental Verification of Molecular Weight and Formula

To ensure the identity and purity of this compound in a laboratory setting, a combination of analytical techniques is employed. The following section details a standard workflow for the verification of its molecular weight and, by extension, its elemental composition.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is the definitive method for determining the accurate mass of a molecule, which in turn confirms its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent system, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system.

-

-

Instrumentation and Analysis:

-

Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected value for the protonated molecule (e.g., m/z 100-300).

-

-

Data Interpretation:

-

The expected m/z for the protonated molecule [C8H15NO2 + H]⁺ is approximately 158.1176.

-

A measured mass with high accuracy (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

-

The causality behind choosing ESI is its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, providing a clear and accurate molecular weight determination.

Diagram 1: Experimental Workflow for Molecular Weight Verification

Caption: Workflow for verifying the molecular weight of this compound using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

-

Instrumentation and Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals will correspond to the different types of protons in the molecule.

-

For ¹³C NMR, the number of signals and their chemical shifts will confirm the presence of the eight distinct carbon atoms in the structure.

-

-

Data Interpretation:

-

The integration of the proton signals in the ¹H NMR spectrum should be consistent with the number of protons in the molecular formula (15H).

-

The chemical shifts will be indicative of the electronic environment of each proton and carbon, allowing for the assignment of signals to specific positions in the molecule.

-

Advanced NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons.

-

The combination of HRMS and NMR provides a self-validating system for the unambiguous identification and structural confirmation of this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents. For instance, its ethyl ester form is a key component in the preparation of certain dopamine receptor ligands, which are investigated for the treatment of central nervous system disorders[7]. The rigid cyclohexyl backbone can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability.

Diagram 2: Molecular Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. A thorough understanding of its molecular weight (157.21 g/mol ) and chemical formula (C8H15NO2) is paramount for its successful application. The analytical workflows detailed in this guide, employing high-resolution mass spectrometry and NMR spectroscopy, provide a robust framework for the verification of these properties, ensuring the quality and integrity of this critical synthetic intermediate. As drug development continues to evolve, the demand for well-characterized and high-purity building blocks like this compound will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Matrix Fine Chemicals. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2. Available at: [Link].

- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

- 1. Buy this compound | 1197-54-2; 2952-00-3 [smolecule.com]

- 2. This compound | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2 [matrix-fine-chemicals.com]

- 5. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 6. 1197-54-2|this compound|BLD Pharm [bldpharm.com]

- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-(4-aminocyclohexyl)acetic Acid: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of 2-(4-aminocyclohexyl)acetic acid, a molecule of significant interest. While specific quantitative solubility data for this compound is not extensively published, this paper will leverage data from structurally analogous compounds, such as tranexamic acid and gabapentin, to predict its solubility profile. Furthermore, we will provide a comprehensive, field-proven protocol for determining its equilibrium solubility, empowering researchers to generate precise and reliable data. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the complexities of formulating this promising API.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, variable dosing requirements, and ultimately, the failure of an otherwise potent API.

This compound, with its intriguing chemical architecture featuring both a primary amine and a carboxylic acid on a cyclohexane backbone, presents a unique solubility profile. Understanding this profile is not merely an academic exercise; it is a crucial step in unlocking its full therapeutic potential. This guide will serve as a comprehensive resource for scientists and researchers, providing both theoretical insights and practical, step-by-step instructions for characterizing the solubility of this molecule.

Physicochemical Properties of this compound: A Predictive Analysis

Direct, published data on the physicochemical properties of this compound is limited. However, by examining structurally similar molecules like tranexamic acid and gabapentin, we can infer its likely characteristics.

Molecular Structure and Functional Groups:

This compound possesses a zwitterionic character at physiological pH. The presence of a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) means the molecule can carry both a positive and a negative charge, a key factor influencing its solubility in different media.

-

Amino Group (pKa ~10.7): This group will be protonated at acidic and neutral pH, contributing to its solubility in aqueous media.

-

Carboxylic Acid Group (pKa ~3.7): This group will be deprotonated at neutral and basic pH, also enhancing its aqueous solubility.

The cyclohexane ring provides a nonpolar character to the molecule, which will influence its solubility in organic solvents.

Inference from Analogous Compounds:

-

Tranexamic acid , a closely related compound, is described as very soluble in water and glacial acetic acid, very slightly soluble in ethanol, and practically insoluble in dimethyl ether[1][2].

-

Gabapentin , another structural analog, is freely soluble in water and in acidic and alkaline solutions[3][4][5]. It is slightly soluble in methanol and very slightly soluble in ethanol[3]. The log of its partition coefficient (n-octanol/0.05M phosphate buffer) at pH 7.4 is –1.25, indicating its hydrophilic nature[3].

Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents, particularly water, and will have limited solubility in nonpolar and some polar aprotic solvents.

The Gold Standard: Determining Equilibrium Solubility via the Shake-Flask Method

To move beyond prediction and obtain definitive solubility data, the saturation shake-flask method is the most reliable and widely used technique[6]. This method determines the thermodynamic or equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium[6].

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a compound to dissolve in a solvent until the solution is saturated and in equilibrium with the undissolved solid. This ensures that the measured concentration represents the true maximum solubility under the specified conditions. It is crucial to distinguish this from kinetic solubility, which measures the concentration at which a compound precipitates from a solution prepared by a rapid method (e.g., adding a DMSO stock solution to an aqueous buffer) and can often overestimate the true thermodynamic solubility[6][7].

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

pH meter

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation[8].

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours[8]. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration remains constant over time[6].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure all solid particles are removed, which could otherwise dissolve and lead to an overestimation of solubility, either centrifuge the sample at high speed or filter it through a syringe filter[9][10].

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Self-Validation and Quality Control:

-

Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial.

-

Time to Equilibrium: As mentioned, sampling at multiple time points is a robust way to confirm that equilibrium has been achieved.

-

pH Measurement: For aqueous solutions, especially with zwitterionic compounds, it is critical to measure the pH of the saturated solution as the dissolution of the compound can alter the pH[8].

Visualizing the Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Predicted Solubility Profile of this compound

Based on the analysis of its structure and data from analogous compounds, the following solubility profile is anticipated.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The zwitterionic nature with both a protonated amine and a deprotonated carboxylic acid allows for strong hydrogen bonding with water molecules. Similar compounds like tranexamic acid and gabapentin are freely soluble in water[1][3][4]. |

| Methanol, Ethanol | Low to Moderate | While polar, the shorter alkyl chains of these alcohols are less effective at solvating the charged groups compared to water. Tranexamic acid and gabapentin show limited solubility in ethanol[1][3]. | |

| Glacial Acetic Acid | High | The acidic environment protonates the amino group, and the polar nature of the solvent can solvate the resulting ion. Tranexamic acid is freely soluble in glacial acetic acid[1][2]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong hydrogen bond acceptor and can solvate the protonated amino group. However, its ability to solvate the carboxylate anion is weaker. |

| Acetone, Acetonitrile | Low | These solvents are less polar than DMSO and are poor hydrogen bond donors, making them less effective at solvating the zwitterionic form of the molecule. | |

| Nonpolar | Toluene, Hexane, Ether | Very Low/Insoluble | The "like dissolves like" principle dictates that the highly polar, zwitterionic molecule will have minimal interaction with nonpolar solvents. Tranexamic acid is practically insoluble in ether[1][2]. Gabapentin is insoluble in toluene[3]. |

The Influence of pH: A Key Determinant of Aqueous Solubility

For zwitterionic compounds like this compound, aqueous solubility is highly dependent on the pH of the solution[8][11][12].

-

At Low pH (e.g., pH 1-2): The carboxylic acid group will be largely protonated (neutral), while the amino group will be fully protonated (positive charge). The net positive charge will enhance solubility in aqueous media.

-

At the Isoelectric Point (pI): This is the pH at which the net charge on the molecule is zero. At the pI, the attraction between the positively charged amino groups and negatively charged carboxylate groups of neighboring molecules can be maximized, often leading to a minimum in aqueous solubility.

-

At High pH (e.g., pH > 11): The amino group will be largely deprotonated (neutral), while the carboxylic acid group will be fully deprotonated (negative charge). The net negative charge will also lead to high aqueous solubility.

This pH-dependent solubility is a critical consideration for formulation, particularly for oral dosage forms that will encounter the varying pH environments of the gastrointestinal tract.

Visualizing Solute-Solvent Interactions

Caption: Interactions of this compound with solvents.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By leveraging data from analogous compounds and outlining a robust experimental protocol, we have established a strong predictive and practical foundation for researchers. The zwitterionic nature of the molecule and the profound influence of pH on its aqueous solubility are key takeaways that must be at the forefront of any formulation strategy.

The next logical step for any research team is to implement the shake-flask protocol outlined herein to generate precise, quantitative solubility data in a range of pharmaceutically relevant solvents and pH conditions. This empirical data will be invaluable for pre-formulation studies, enabling the rational design of dosage forms with optimal biopharmaceutical properties. A thorough understanding of solubility is not just a regulatory requirement; it is the scientific bedrock upon which successful drug development is built.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Asahi Kasei Finechem Co., Ltd. (n.d.). Tranexamic acid|Pharmaceutical Ingredients Business|Product Information. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

DailyMed. (n.d.). GABAPENTIN. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Description and Solubility. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

PubChem. (n.d.). Gabapentin. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

Sources

- 1. asahikasei-fc.jp [asahikasei-fc.jp]

- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 3. GABAPENTIN [dailymed.nlm.nih.gov]

- 4. Description and Solubility - G [drugfuture.com]

- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. quora.com [quora.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Strategic Procurement of 2-(4-aminocyclohexyl)acetic Acid for Advanced Research Applications

An In-Depth Technical Guide for Researchers

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the selection, handling, and application of 2-(4-aminocyclohexyl)acetic acid. Moving beyond a simple supplier list, this document delves into the critical technical considerations that underpin reproducible and groundbreaking research.

Introduction: Understanding the Core Moiety

This compound is a non-proteinogenic amino acid analog that has garnered significant interest in medicinal chemistry and drug development. Its unique alicyclic scaffold provides a rigid, three-dimensional structure that can be exploited to probe receptor binding pockets and to develop novel therapeutic agents. The presence of both a primary amine and a carboxylic acid functional group allows for versatile chemical modifications, making it a valuable building block for combinatorial chemistry and peptide synthesis.

The cyclohexane ring exists as a mixture of cis and trans diastereomers. The spatial orientation of the amino and acetic acid groups is critical for biological activity, and the choice of isomer is a key consideration in experimental design. This guide will explore the implications of isomeric purity and provide a roadmap for sourcing high-quality material.

Commercial Supplier Landscape: A Comparative Analysis

The procurement of this compound for research purposes necessitates a thorough evaluation of commercial suppliers. The quality and characterization of the starting material directly impact the validity and reproducibility of experimental results. Below is a comparative analysis of prominent suppliers offering this compound.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

| Supplier | Product Name/CAS Number | Isomeric Form | Purity | Notes |

| Sigma-Aldrich | 2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride (CAS: 76325-96-7)[1] | trans hydrochloride salt | 95% | Stored at 2-8°C. Certificate of Analysis available. |

| BenchChem | trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7)[2] | trans hydrochloride salt | Not specified | For research use only.[2] A key precursor in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[2] |

| Matrix Fine Chemicals | 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID (CAS: 1197-54-2)[3] | cis | Not specified | IUPAC name: cis-4-Aminocyclohexaneacetic acid.[3] |

| Advanced ChemBlocks | This compound (Catalog ID: S82592) | Not specified | 97%[4] | MDL: MFCD01995053.[4] |

| ChemScene | This compound (CAS: 1197-54-2)[5] | Not specified | Not specified | Stored at 4°C, protected from light.[5] |

| BLD Pharm | This compound (CAS: 1197-54-2)[6] | Not specified | Not specified | Requires cold-chain transportation.[6] |

| J&K Scientific | This compound (CAS: 1197-54-2)[7] | Not specified | Not specified | Certificate of Analysis not readily available online.[7] |

| Anax Laboratories | This compound (CAS: 1197-54-2) | Not specified | Not specified | Inquire for details.[8] |

| Simson Pharma | trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7) | trans hydrochloride salt | Not specified | Accompanied by a Certificate of Analysis. |

Quality Control and Specification Analysis: A Researcher's Due Diligence

The selection of a supplier should not be based solely on price and availability. A meticulous review of the supplier's technical data is paramount. The following workflow outlines the critical steps in qualifying a new lot of this compound.

The Imperative of Isomeric Purity

As previously mentioned, the cis and trans isomers of this compound can elicit different biological responses. It is crucial to source the isomer that is relevant to your research goals. If the stereochemistry is not defined by the supplier, it is essential to request this information or perform in-house analysis.

Deconstructing the Certificate of Analysis (CofA)

The Certificate of Analysis is a formal document that certifies that the product meets its predetermined specifications. A comprehensive CofA should include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the structure of this compound. For the trans isomer, characteristic coupling constants (J = 10–12 Hz) for the diaxial protons are expected.[2]

-

Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, but high-impact studies may require ≥98%.

-

Residual Solvents: Analysis by GC-Headspace to quantify any remaining solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Supplier Qualification Workflow

The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this compound.

Caption: Workflow for Supplier Selection and Qualification.

Experimental Protocols: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

General Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when dealing with the powdered form.

-

Weighing: Use an analytical balance in a draft-shielded enclosure.

-

Dissolution: The compound's solubility will depend on the specific salt form and pH. The hydrochloride salt is generally soluble in water.

Storage Conditions

-

Temperature: As recommended by the supplier, typically 2-8°C or 4°C[5].

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is sensitive to air or moisture.

-

Light: Protect from light[5]. Store in an amber vial or a light-blocking container.

The decision tree below provides a guide for the appropriate handling and storage of the compound.

Caption: Decision Tree for Handling and Storage.

Research Applications and Significance

This compound and its derivatives are valuable tools in various research areas:

-

Medicinal Chemistry: As a key intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors for the potential treatment of inflammatory diseases.[2]

-

Peptide Chemistry: As an unnatural amino acid to introduce conformational rigidity into peptides.

-

Organic Synthesis: As a versatile building block for the construction of complex molecules.[2]

The rigid trans-cyclohexyl backbone can impart favorable conformational properties to drug candidates, making it a desirable scaffold in drug design.[2]

Conclusion

The selection of a commercial supplier for this compound is a critical step that can significantly impact research outcomes. A thorough evaluation of the supplier's technical documentation, with a keen eye on isomeric purity and the completeness of the Certificate of Analysis, is essential. By following a systematic approach to supplier qualification and adhering to proper handling and storage protocols, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for reproducible and impactful science.

References

-

J&K Scientific. This compound | 1197-54-2. [Link]

-

Matrix Fine Chemicals. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2. [Link]

-

Advanced ChemBlocks. This compound. [Link]

-

precisionFDA. This compound. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. 2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride | 76325-96-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2 [matrix-fine-chemicals.com]

- 4. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. 1197-54-2|this compound|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. anaxlab.com [anaxlab.com]

An In-Depth Technical Guide to the Stereochemistry of 2-(4-aminocyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, understanding and controlling the stereoisomerism of a lead compound is paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 2-(4-aminocyclohexyl)acetic acid, a key building block in medicinal chemistry. We will delve into the nuances of its cis and trans diastereomers, the conformational dynamics of the cyclohexane ring, and the chirality leading to enantiomeric pairs. This document will further detail the analytical methodologies essential for the separation and characterization of these stereoisomers, providing field-proven insights into experimental design and data interpretation.

Introduction: The Critical Role of Stereochemistry in Drug Design

The "chiral switch," the move from a racemic mixture to a single enantiomer drug, has become a significant trend in the pharmaceutical industry. This shift is driven by the understanding that stereoisomers of a drug can have different pharmacokinetic and pharmacodynamic properties.[1][2] One enantiomer might be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3] Therefore, a thorough characterization of a molecule's stereochemistry is not merely an academic exercise but a crucial step in developing safer and more effective medicines.[1][4]

This compound is a valuable scaffold in the synthesis of pharmacologically active compounds, including inhibitors of soluble epoxide hydrolase (sEH) for treating inflammatory conditions.[5] Its rigid cyclohexane backbone can impart favorable conformational properties to drug candidates.[5] The molecule possesses multiple stereogenic centers, giving rise to a set of stereoisomers with distinct three-dimensional structures. This guide will systematically explore these stereochemical aspects.

Isomerism in this compound

The stereochemistry of this compound is defined by two key features: the substitution pattern on the cyclohexane ring, which leads to cis and trans diastereomers, and the presence of chiral centers, which results in enantiomers.

Cis/Trans Diastereomerism

The relative orientation of the amino group and the acetic acid side chain on the cyclohexane ring gives rise to cis and trans isomers.

-

Cis isomer: The amino and acetic acid groups are on the same side of the ring.

-

Trans isomer: The amino and acetic acid groups are on opposite sides of the ring.

This diastereomerism significantly impacts the molecule's overall shape and its ability to interact with biological targets.

Conformational Analysis: The Chair Conformation

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.[6] In this conformation, the substituents can occupy two distinct positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): In the general plane of the ring.[6]

The chair conformation can undergo a "ring flip," where axial substituents become equatorial and vice versa.[7] For substituted cyclohexanes, the two chair conformers are often not equivalent in energy.[8]

Expert Insight: The energetic preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[8][9] The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[8]

For the trans-isomer of this compound, the most stable conformation will have both the amino and the acetic acid groups in the equatorial positions, minimizing steric hindrance. This diequatorial conformation is significantly more stable than the diaxial conformation. In the cis-isomer, one substituent must be axial while the other is equatorial. The larger group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain.

Separation and Characterization of Stereoisomers

The synthesis of this compound, often starting from 4-nitrophenylacetic acid via catalytic hydrogenation, typically yields a mixture of cis and trans isomers.[5][10][11] The separation and characterization of these isomers are critical for downstream applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Methodology:

Table 1: Exemplar Chiral HPLC Protocol

| Parameter | Specification | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) | These CSPs, often derivatives of cellulose or amylose, have broad applicability for resolving a wide range of chiral compounds, including amines and carboxylic acids.[14] |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | A non-polar mobile phase is typically used with polysaccharide CSPs. TFA is often added to improve peak shape for acidic and basic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The carboxyl group provides sufficient UV absorbance for detection. |

Expert Insight: Method development in chiral HPLC is often empirical.[13] Screening different CSPs and mobile phase compositions is crucial for achieving optimal separation. The choice of a polysaccharide-based CSP is a robust starting point due to their proven success in resolving a wide variety of chiral molecules.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the stereochemistry of cyclic compounds.[6] Both ¹H and ¹³C NMR provide critical information about the relative orientation of substituents.

¹H NMR Spectroscopy:

-

Chemical Shifts: Axial and equatorial protons have different chemical environments and thus different chemical shifts. Equatorial protons are typically deshielded (appear at a higher ppm) compared to their axial counterparts.[15]

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.[16]

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) for unambiguous signal assignment.

Trustworthiness: The combination of ¹H and ¹³C NMR data, particularly the analysis of coupling constants and chemical shifts, provides a self-validating system for the assignment of cis and trans isomers.[6] For instance, the observation of large trans-diaxial couplings in the ¹H NMR spectrum of the trans-isomer provides strong evidence for the diequatorial arrangement of the substituents.[5]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state.[17][18] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms.[17][19]

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Expert Insight: While powerful, obtaining single crystals suitable for X-ray diffraction can be a significant challenge. The crystallization process is often a matter of trial and error, screening various solvents, temperatures, and crystallization techniques. However, the unambiguous structural information it provides is invaluable for confirming stereochemical assignments.[20]

The Impact of Stereochemistry on Pharmacological Activity

The distinct three-dimensional shapes of the stereoisomers of this compound can lead to significant differences in their biological activity.[2][4] The interaction between a drug and its biological target is highly specific, often likened to a "lock and key" model.[1]

Caption: Drug-Receptor Interaction Specificity.

The precise orientation of the amino and acetic acid functional groups, dictated by the cis or trans configuration and the chair conformation, will determine the efficiency of binding to a target protein. Therefore, the synthesis and isolation of stereochemically pure isomers are essential for elucidating structure-activity relationships (SAR) and for developing drugs with improved therapeutic indices.[21]

Conclusion

The stereochemistry of this compound is a multifaceted topic with profound implications for its application in drug discovery and development. A comprehensive understanding of its cis/trans isomerism, conformational preferences, and chirality is essential for researchers in the field. The analytical techniques of chiral HPLC, NMR spectroscopy, and X-ray crystallography provide the necessary tools for the separation and unambiguous characterization of its stereoisomers. By applying these principles and methodologies, scientists can harness the specific properties of each stereoisomer to design and develop novel therapeutics with enhanced efficacy and safety.

References

-

Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved January 13, 2026, from [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 13, 2026, from [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Charki, P., Cordier, M., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

- Singh, S., Sharma, N., Singh, M., & Kumar, P. (2014). Stereochemistry and its Role in Drug Design. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. (n.d.). Google Patents.

-

Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

1H proton nmr spectrum of cyclohexene C6h10. (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.

-

The X-ray crystal structures of compounds bound to Mth IMPDH. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Effects of Stereoisomers on Drug Activity. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

-

Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.). Retrieved January 13, 2026, from [Link]

-

Inherently chiral dialkyloxy-calix[8]arene acetic acids as enantiodiscriminating additives for high-performance liquid chromatography separation of d,l-amino acids. (2021, October). PubMed. Retrieved January 13, 2026, from [Link]

-

x Ray crystallography. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019, February 13). MDPI. Retrieved January 13, 2026, from [Link]

-

Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2024, March 28). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

stereochemistry and biological activity of drugs. (n.d.). Retrieved January 13, 2026, from [Link]

-

Stereochemistry in Drug Action. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 13, 2026, from [Link]

-

Understanding x-ray crystallography structures. (2021, September 26). YouTube. Retrieved January 13, 2026, from [Link]

-

Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved January 13, 2026, from [Link]

-

Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. (n.d.). mediaTUM. Retrieved January 13, 2026, from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]